molecular formula C₄₀H₆₆N₁₄O₁₆S₂ B612509 TD 1 (peptide) CAS No. 918629-48-8

TD 1 (peptide)

カタログ番号 B612509
CAS番号: 918629-48-8
分子量: 1063.17
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The peptide TD-1 is a short synthetic sequence with the amino acid composition ACSSSPSKHCG . It has garnered interest due to its potential for transdermal delivery of therapeutic agents, particularly small interfering RNA (siRNA) . The peptide is designed to facilitate efficient transport through the skin, making it a promising candidate for gene knockdown and drug therapy.


Chemical Reactions Analysis

TD-1’s chemical reactivity is crucial for its function. It interacts with the skin’s lipid bilayers and transiently disrupts cell–cell junctions, creating pathways for siRNA delivery . Further studies elucidate its interactions with other molecules and potential modifications for enhanced stability.

科学的研究の応用

Enhanced Transdermal Delivery

TD 1 peptide, specifically ACSSSPSKHCG, has been identified as an effective agent in facilitating the transdermal delivery of macromolecules such as insulin and other biological agents. Studies have demonstrated that TD 1 can transport human growth hormone across various membranes, including the blood-brain barrier, with potential therapeutic effects on conditions like chronic age-related dementia. This attribute of TD 1 peptide is significant for noninvasive delivery methods in clinical applications, offering a new method for drug delivery and a platform to explore the mechanism behind peptide-facilitated transdermal delivery (Ruan et al., 2014); (Zhang et al., 2010).

Application in siRNA Delivery

TD 1 peptide has been explored for its efficacy in the transdermal delivery of small interfering RNA (siRNA), which is a crucial method for gene knockdown. This research represents a novel approach in transdermal delivery, potentially offering new avenues for siRNA-based therapies and research applications (Lin et al., 2011).

Development in Cancer Therapy

Research on TD 1 peptide includes its utilization in developing potent peptide inhibitors, particularly for targets like estrogen receptor α. Such developments have implications in selective toxicity towards cancer cells, potentially contributing to more effective and targeted cancer therapies (Qin et al., 2018).

Vaccine Design

TD 1 peptides have been engineered in the context of vaccine design. Studies suggest that the position of TD sequence within a peptide construct is crucial in eliciting strong antibody responses. This insight is significant for the development of more effective synthetic peptide vaccines (Golvano et al., 1990).

Hemostatic Applications

Innovative applications of self-assembling peptides (like TDMs, which might be related to TD 1 peptides) in medicine include their use as hemostatic agents. These peptides react to changes in pH or inorganic salts to form a gel-like state, useful in controlling bleeding during medical procedures (Kubo et al., 2021).

作用機序

Upon topical application, TD-1 penetrates the epidermis and reaches the subcutaneous tissue. It opens transient pathways, allowing siRNA to enter the epidermal layers. TD-1-mediated delivery of anti-GAPDH siRNA effectively reduces GAPDH levels within 72 hours . The mechanism involves both physical disruption and cellular uptake.

特性

CAS番号

918629-48-8

分子式

C₄₀H₆₆N₁₄O₁₆S₂

分子量

1063.17

配列

One Letter Code: ACSSSPSKHCG

同義語

TD 1 (peptide)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。